

An In-depth Technical Guide to the Physicochemical Properties of Sphenanlignan

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphenanlignan is a lignan compound first isolated from the seeds of Schisandra sphenanthera. Lignans are a large group of naturally occurring polyphenolic compounds with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects. As a member of this class, **Sphenanlignan** is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of **Sphenanlignan**, detailed experimental protocols for its analysis, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

Sphenanlignan is a 2,3-dimethyl-1,4-diarylbutane type lignan.[1] Its core structure and physicochemical characteristics are summarized below.



Property	Value	Reference
Molecular Formula	C21H26O5	[1]
Molecular Weight	358.4 g/mol	[1]
Physical State	Oil or Solid	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Melting Point	Data not available	
Boiling Point	Data not available	_
Density	Data not available	

Spectroscopic Data

The structural elucidation of **Sphenanlignan** has been achieved through various spectroscopic techniques. While the complete raw spectral data is not readily available in the public domain, the following sections describe the expected characteristic signals based on the analysis of similar lignan compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR: The proton NMR spectrum of **Sphenanlignan** is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic butane chain. Aromatic protons would likely appear in the range of δ 6.0-7.5 ppm. The protons of the methoxy groups would be observed as singlets around δ 3.8-4.0 ppm. The aliphatic protons of the 2,3-dimethyl-1,4-diarylbutane core would produce complex multiplets in the upfield region of the spectrum.

 13 C NMR: The carbon NMR spectrum would provide further structural confirmation. Aromatic carbons are expected to resonate in the δ 110-160 ppm region. The signals for the methoxy group carbons would appear around δ 55-60 ppm. The aliphatic carbons of the butane backbone and the methyl groups would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy



The IR spectrum of **Sphenanlignan** would likely exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:

- O-H stretching: A broad band around 3400 cm⁻¹ if a hydroxyl group is present and involved in hydrogen bonding.
- C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.
- C-H stretching (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.
- C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ range.
- C-O stretching: Strong absorptions between 1000-1300 cm⁻¹ due to the ether and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Sphenanlignan**, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its aromatic chromophores. Lignans typically exhibit strong absorption bands in the UV region, often between 200 and 300 nm, arising from $\pi \to \pi^*$ transitions within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Sphenanlignan**. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ would be expected. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving the cleavage of the butane backbone and losses of methoxy groups, which are instrumental in confirming the structure.

Experimental Protocols

Detailed experimental protocols for the isolation and quantification of **Sphenanlignan** are not widely published. However, based on general methods for lignan analysis, the following workflows can be proposed.

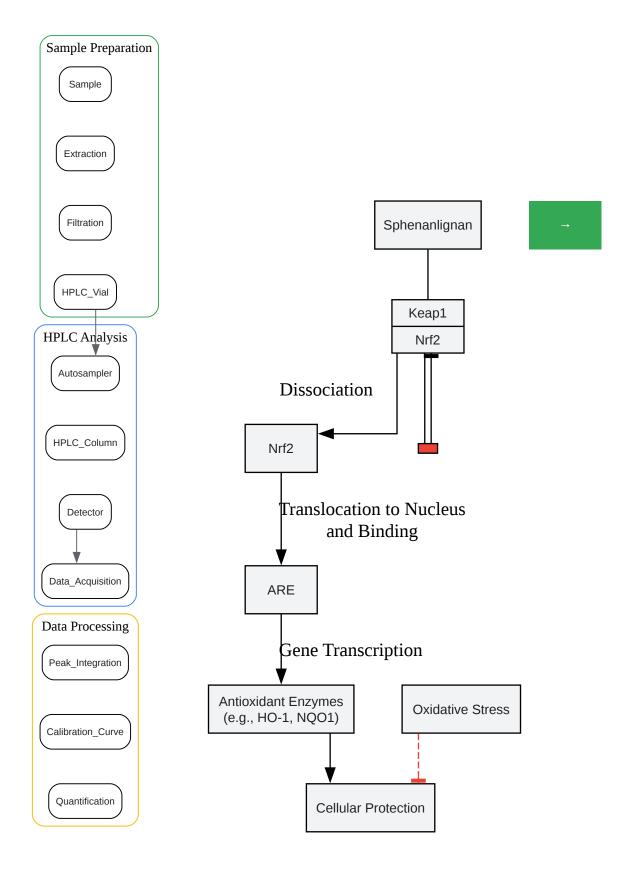




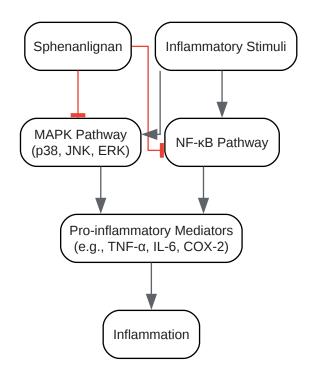
Isolation and Purification of Sphenanlignan

The isolation of **Sphenanlignan** from the seeds of Schisandra sphenanthera typically involves solvent extraction followed by chromatographic separation.









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References

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